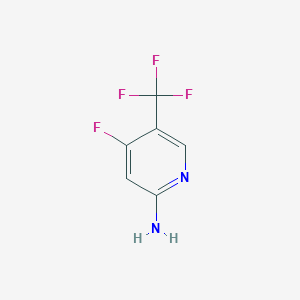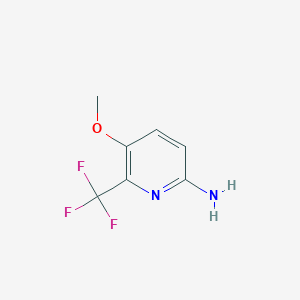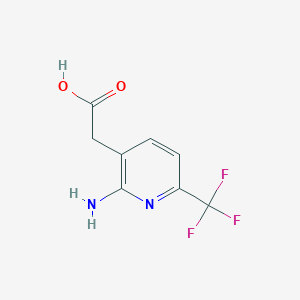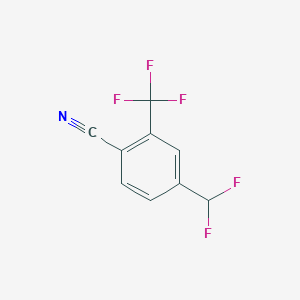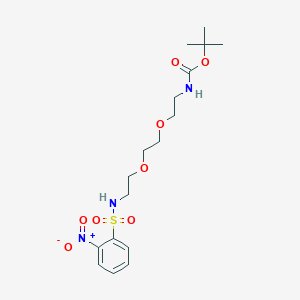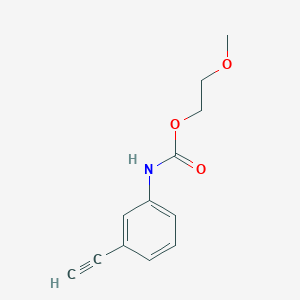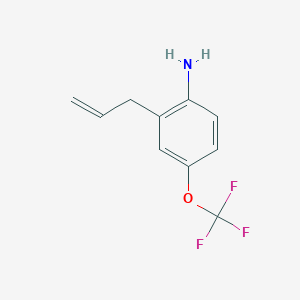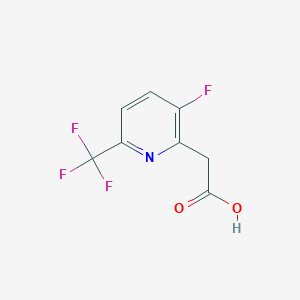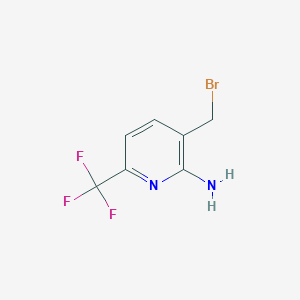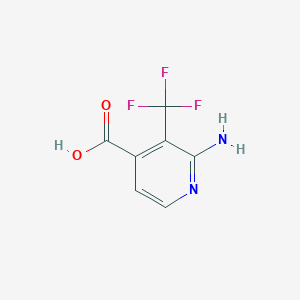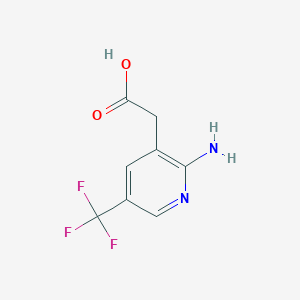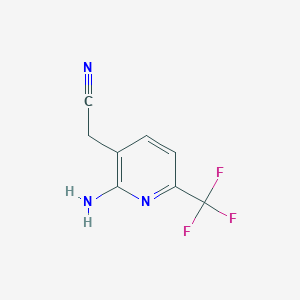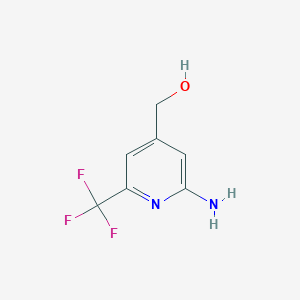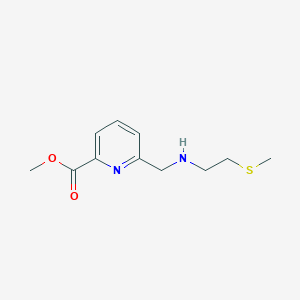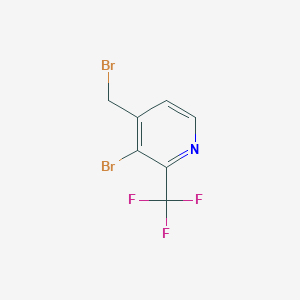
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It has a molecular weight of 240.02 . It is stored in an inert atmosphere, under -20C, and is in liquid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine, is a topic of active research. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The InChI code for 3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is 1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is a liquid at room temperature and is stored under -20C in an inert atmosphere .Applications De Recherche Scientifique
Spectroscopic and Density Functional Theory Studies
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is closely related to compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which has been studied for its spectroscopic properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were applied for characterization, and Density Functional Theory (DFT) methods were used for understanding its geometric structure and vibrational frequencies. This compound also showed potential in non-linear optical (NLO) properties and interaction with DNA, along with antimicrobial activities (Vural & Kara, 2017).
Chemical Transformations and Functionalizations
Chemical transformations of similar trifluoromethyl pyridines have been explored. For instance, various halogenated (trifluoromethyl)pyridines, including bromo variants, have been converted into carboxylic acids through regioexhaustive functionalization. These compounds have been selectively deprotonated and carboxylated, showing the versatility of these molecules in chemical synthesis (Cottet et al., 2004).
Synthesis and Application in Natural Alkaloid Derivatives
Compounds like 3-bromo-2-(bromomethyl)-4-chloropyrrolo[2,3-b]pyridine have been used in the total synthesis of natural alkaloids such as variolin B. These involve complex chemical reactions like palladium-mediated functionalization, demonstrating the utility of bromo-trifluoromethyl pyridines in the synthesis of bioactive compounds (Baeza et al., 2010).
Applications in Novel Pyridine-Based Derivatives
Further research into pyridine derivatives, including bromo-trifluoromethyl variants, has led to the development of novel compounds with potential biological activities. For instance, novel pyridine derivatives synthesized via Suzuki cross-coupling reaction exhibited significant biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLKUWKPEFMYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221858 | |
| Record name | 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine | |
CAS RN |
1227587-21-4 | |
| Record name | 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227587-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



